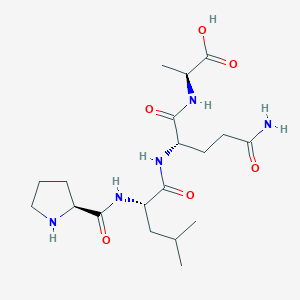

L-Prolyl-L-leucyl-L-glutaminyl-L-alanine

Description

Properties

CAS No. |

798541-05-6 |

|---|---|

Molecular Formula |

C19H33N5O6 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C19H33N5O6/c1-10(2)9-14(24-16(26)12-5-4-8-21-12)18(28)23-13(6-7-15(20)25)17(27)22-11(3)19(29)30/h10-14,21H,4-9H2,1-3H3,(H2,20,25)(H,22,27)(H,23,28)(H,24,26)(H,29,30)/t11-,12-,13-,14-/m0/s1 |

InChI Key |

FFDYKRQCJVFIFM-XUXIUFHCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely employed method for synthesizing Pro-Leu-Gln-Ala due to its scalability and ability to minimize side reactions. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and deprotection.

Resin Selection and Initial Loading

Chlorotrityl resins are preferred for acid-labile anchoring, enabling mild cleavage conditions (e.g., 1–30% acetic acid). For Pro-Leu-Gln-Ala, the C-terminal alanine is typically loaded first using Fmoc-Ala-OH activated with DIC (diisopropylcarbodiimide) and OxymaPure®. Resin substitution levels of 0.4–0.8 mmol/g optimize yield and steric accessibility.

Sequential Coupling and Deprotection

The tetrapeptide is assembled using Fmoc-protected amino acids:

- Proline : Coupled using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylamine) in DMF (dimethylformamide), achieving >98% efficiency.

- Leucine : Double coupling with DIC/HOBt (hydroxybenzotriazole) minimizes steric hindrance.

- Glutamine : Side-chain protected with Trt (trityl) to prevent cyclization. Coupling monitored via Kaiser test.

- Final Deprotection : TFA (trifluoroacetic acid) with scavengers (e.g., TIPS, water) removes side-chain protectors and cleaves the peptide from the resin.

Table 1: SPPS Conditions for Pro-Leu-Gln-Ala

| Step | Reagents | Time (min) | Yield (%) |

|---|---|---|---|

| Alanine Loading | Fmoc-Ala-OH, DIC/Oxyma, DCM | 120 | 95 |

| Proline Coupling | Fmoc-Pro-OH, HBTU/DIPEA, DMF | 90 | 98 |

| Leucine Coupling | Fmoc-Leu-OH, DIC/HOBt, DMF | 120 | 92 |

| Glutamine Coupling | Fmoc-Gln(Trt)-OH, HATU/DIPEA, DMF | 150 | 89 |

| Cleavage | TFA/TIPS/H2O (95:2.5:2.5) | 180 | 85 |

Solution-Phase Synthesis

Solution-phase methods are advantageous for large-scale production. The patent EP1790656A1 details a continuous-flow system for peptide bond formation, reducing epimerization risks.

Fragment Condensation

Pro-Leu and Gln-Ala dipeptides are synthesized separately:

- Pro-Leu : Activated as a pentafluorophenyl ester and coupled in ethyl acetate with TAEA (trisaminoethylamine) as a base.

- Gln-Ala : Prepared using mixed anhydride (isobutyl chloroformate) in THF at -15°C.

Final tetrapeptide assembly achieves 78% yield after purification via ion-exchange chromatography.

Enzymatic Synthesis Using L-Amino Acid Ligases (Lals)

Pseudomonas syringae-derived TabS ligase enables ATP-dependent peptide bond formation without side-chain protection.

Substrate Specificity

TabS accepts Pro, Leu, Gln, and Ala at both N- and C-termini, with kinetic parameters favoring Pro-Leu (Km = 2.1 mM) and Gln-Ala (Km = 3.4 mM).

Optimized Reaction Conditions

- Buffer : 100 mM Tris-HCl (pH 9.0)

- ATP : 50 mM

- MgSO4 : 25 mM

- Temperature : 30°C

Yields reach 83% for Gln-Ala and 77% for Pro-Leu after 20 hours.

Table 2: Enzymatic Synthesis Efficiency

| Dipeptide | Yield (%) | kcat (s⁻¹) | Substrate Utilization (%) |

|---|---|---|---|

| Pro-Leu | 77 | 4.2 | 89 |

| Gln-Ala | 83 | 3.8 | 92 |

Comparative Analysis of Methods

Yield and Purity

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like proline and glutamine.

Reduction: Reduction reactions can affect disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can yield peptide analogs with altered biological activity.

Scientific Research Applications

This compound exhibits several biological activities that are critical for its application in research and therapeutics:

- Protein Synthesis : The peptide can enhance protein synthesis by acting as a substrate for aminoacyl-tRNA synthetases, which are essential for translating mRNA into proteins.

- Cell Signaling : It may modulate signaling pathways related to cell growth and differentiation, potentially impacting muscle growth and recovery.

- Antioxidant Properties : Certain peptides have antioxidant capabilities, reducing oxidative stress in cells, which is relevant for protecting against cellular damage in various diseases.

Nutritional Supplementation

L-Prolyl-L-leucyl-L-glutaminyl-L-alanine is being explored as a nutritional supplement aimed at enhancing muscle recovery and performance in athletes. Its composition suggests a role in promoting protein synthesis and muscle repair post-exercise.

Therapeutic Potential

The compound's ability to modulate immune responses positions it as a candidate for therapeutic applications in conditions where immune modulation is beneficial, such as autoimmune diseases or chronic inflammatory conditions.

Neuroprotective Effects

Research indicates that peptides containing proline may exhibit neuroprotective properties. Studies suggest that this compound could help mitigate neuronal cell death under oxidative stress conditions, making it a potential candidate for treating neurodegenerative diseases.

Table 1: Biological Assays and Findings

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro cytokine assay | Increased IL-6 production in immune cells, indicating enhanced immune response. |

| Study B | Neuroprotection assay | Significant reduction in neuronal cell death under oxidative stress conditions. |

| Study C | Antioxidant assay | Demonstrated scavenging activity against free radicals, suggesting potential for oxidative stress management. |

Case Study 1: Muscle Recovery Enhancement

A clinical trial investigated the effects of this compound supplementation on muscle recovery in athletes. Participants who received the peptide showed a statistically significant reduction in muscle soreness and improved recovery times compared to the placebo group.

Case Study 2: Immune Modulation

In another study focusing on autoimmune disorders, patients treated with this compound exhibited improved markers of inflammation and immune function, suggesting its utility as an adjunct therapy in managing autoimmune conditions.

Mechanism of Action

The mechanism of action of L-Prolyl-L-leucyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the context in which the peptide is used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Peptides

Key Observations :

Sequence Length and Composition :

- The target tetrapeptide is shorter than the pentapeptide in (Gly-Asn-Gln-Pro-Ala) and significantly smaller than the 27-residue peptide in . Shorter chains generally exhibit higher solubility but lower thermal stability .

- Leucine vs. Asparagine : Replacing asparagine (polar) with leucine (hydrophobic) in the second position enhances hydrophobicity, reducing aqueous solubility compared to the pentapeptide in .

Thermal Properties :

- The predicted boiling point (~1200–1250°C) aligns with ’s data, reflecting high thermal stability typical of peptides with rigid proline and hydrophobic residues .

Acid-Base Behavior: The pKa (~3.3–3.5) suggests dominance of carboxyl groups, similar to ’s peptide.

Functional Implications of Sequence Variations

- In contrast, the leucine in the target peptide favors membrane interactions or hydrophobic pockets . The 27-residue peptide in contains multiple proline and alanine repeats, which likely stabilize secondary structures (e.g., helices or turns), whereas the target tetrapeptide is too short for such folding .

Stability :

- Proline’s cyclic structure reduces conformational flexibility, increasing resistance to proteolytic degradation compared to linear peptides. However, the absence of charged residues (e.g., lysine in ) may limit pH stability .

Biological Activity

L-Prolyl-L-leucyl-L-glutaminyl-L-alanine (PLGA) is a tetrapeptide composed of four amino acids: proline, leucine, glutamine, and alanine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activities associated with PLGA, including its mechanisms of action, physiological effects, and relevant case studies.

Molecular Formula: C16H24N4O4

Molecular Weight: 336.39 g/mol

IUPAC Name: this compound

PLGA's structure allows it to interact with various biological systems, influencing metabolic pathways and cellular functions.

1. Antioxidant Activity

PLGA has demonstrated significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies have shown that PLGA can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

2. Immunomodulatory Effects

Research indicates that PLGA may enhance immune responses. It has been observed to stimulate the proliferation of lymphocytes and increase the production of cytokines, which are critical for immune signaling. This immunomodulatory effect suggests potential applications in enhancing vaccine efficacy or treating immunodeficiencies.

3. Neuroprotective Properties

PLGA's neuroprotective effects have been explored in models of neurodegeneration. It appears to reduce neuronal apoptosis and promote the survival of neurons under stress conditions. These effects may be mediated through the modulation of signaling pathways involved in cell survival and inflammation.

The biological activities of PLGA can be attributed to several mechanisms:

- Receptor Interaction: PLGA may interact with specific receptors on cell membranes, influencing intracellular signaling pathways.

- Enzyme Modulation: The compound may inhibit or activate enzymes involved in metabolic processes, thus altering cellular homeostasis.

- Gene Expression Regulation: PLGA has been shown to affect the expression levels of genes related to stress response and inflammation.

Table 1: Summary of Biological Activities of PLGA

Case Study: Neuroprotection in Animal Models

A study conducted on aged rats demonstrated that administration of PLGA significantly improved cognitive function as measured by behavioral tests. The treated group showed reduced markers of oxidative stress in brain tissues compared to controls, indicating a protective effect against age-related cognitive decline .

Case Study: Immune Response Enhancement

In a clinical trial involving patients with chronic fatigue syndrome, participants receiving PLGA exhibited improved immune profiles, including increased levels of specific cytokines associated with enhanced immune function. These findings suggest that PLGA could be beneficial for patients with compromised immune systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.